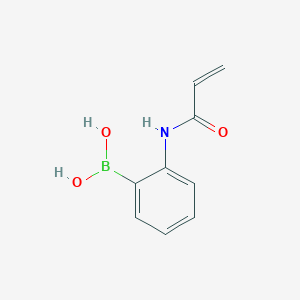

2-Acrylamidophenylboronic acid

Overview

Description

2-Acrylamidophenylboronic acid is a chemical compound with the molecular formula C9H10BNO3 . It has an average mass of 190.992 Da and a monoisotopic mass of 191.075378 Da . This compound is also known by other names such as (2-Acrylamidophenyl)boronic acid, [2- (Acryloylamino)phenyl]boronic acid, and Boronic acid, B- [2-[ (1-oxo-2-propen-1-yl)amino]phenyl]- .

Molecular Structure Analysis

The molecular structure of 2-Acrylamidophenylboronic acid consists of freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors . The compound has a molar refractivity of 50.7±0.4 cm³ and a molar volume of 156.3±5.0 cm³ .Physical And Chemical Properties Analysis

2-Acrylamidophenylboronic acid has a density of 1.2±0.1 g/cm³ . It has a polar surface area of 70 Ų and a polarizability of 20.1±0.5 10^-24 cm³ . The compound also exhibits properties such as surface tension (48.6±5.0 dyne/cm) and index of refraction (1.562) .Scientific Research Applications

Drug Delivery Systems

2-Acrylamidophenylboronic acid is used in drug delivery systems due to its hydrophilic characteristics, which enhance the solubility and bioavailability of therapeutic agents .

Bioconjugation

Diagnostic Assays

It serves as a sensitive element in diagnostic assays, particularly in glucose monitoring biosensors, due to its ability to form reversible covalent bonds with sugars .

Biomedical Engineering

The acrylamido group of this compound allows for the synthesis of boronic acid-based polymers or copolymers, which are useful in creating new materials for biomedical applications .

Glucose-Sensitive Hydrogels

These hydrogels are designed for glucose-sensitive self-regulated insulin delivery, making them highly attractive for diabetes management .

Cell Culture Media

Boronic acid-based hydrogels, including those with 2-Acrylamidophenylboronic acid, have been proven suitable for cell culture media, supporting dynamic co-cultures of human fibroblasts and breast cancer cells .

Mechanism of Action

Target of Action

The primary target of 2-Acrylamidophenylboronic acid (2-APBA) is glucose . The boronic acid group in 2-APBA has the unique ability to form reversible covalent bonds with certain molecules, such as diols or sugars . This property allows for the design of molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules .

Mode of Action

2-APBA interacts with its target, glucose, through the formation of reversible covalent bonds . This interaction results in changes in the physical properties of the compound, such as its solubility and binding affinity . These changes can be leveraged to design glucose-sensitive drug delivery systems .

Biochemical Pathways

The glucose sensitivity of 2-apba can be utilized in the design of glucose-responsive hydrogels . These hydrogels can release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels . This mechanism can be beneficial for the treatment of conditions like diabetes .

Result of Action

The primary result of 2-APBA’s action is the formation of glucose-sensitive hydrogels . These hydrogels can be used in the design of insulin delivery systems . The hydrogels based on 2-APBA have been shown to be suitable for cell culture media, being able to be used as a support in dynamic co-cultures of human fibroblasts and breast cancer cells .

Action Environment

The action of 2-APBA is influenced by environmental factors such as pH and temperature . The compound has been shown to be responsive to changes in these factors, as well as being able to form copolymers with vinyl alcohol . The phase transition temperature of 2-APBA is 75°C . This responsiveness to environmental conditions can be leveraged in the design of smart drug delivery systems .

properties

IUPAC Name |

[2-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUBFMBDDZYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597239 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acrylamidophenylboronic acid | |

CAS RN |

758697-66-4 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2APBA interact with glucose, and what are the downstream effects in materials like hydrogels?

A1: 2APBA contains a boronic acid group that can reversibly bind with glucose to form a boronate ester. [, ] This binding event triggers structural changes within 2APBA-containing materials. For example, in hydrogels, glucose binding can influence the hydrogel's swelling behavior. Interestingly, 2APBA exhibits an intramolecular interaction that favors a specific form of the boronic acid group, impacting its interaction with glucose. [, ] This unique characteristic leads to a contraction-type response in some hydrogels, where the hydrogel shrinks upon glucose binding, unlike conventional glucose-responsive gels that typically swell. [, ]

Q2: How does the structure of 2APBA enable its use in self-healing hydrogels?

A2: The boronic acid group in 2APBA can form reversible covalent bonds with diols, like those found in poly(vinyl alcohol) or catechol-functionalized polymers. [] This dynamic bond formation allows for the creation of hydrogels where the crosslinks can break and reform, contributing to self-healing properties. [] The intramolecular coordination within 2APBA further stabilizes these crosslinks, enabling self-healing over a broader pH range, including neutral and acidic conditions. []

Q3: What are the advantages of using 2APBA in developing glucose-sensitive materials compared to other phenylboronic acid derivatives?

A3: Unlike other phenylboronic acid derivatives, the intramolecular coordination in 2APBA favors a tetrahedral form of the boronic acid group. [] This unique feature enables a novel glucose-sensing mechanism. Instead of altering ionization or crosslinking degrees, glucose binding to 2APBA lowers the volume phase transition temperature (VPTT) of the material. [] This results in a more predictable and often monotonic contraction of the material with increasing glucose concentrations. [, ] Furthermore, this mechanism allows for tuning the optimal temperature for glucose sensing by adjusting the material's VPTT. []

Q4: Are there any limitations or challenges associated with using 2APBA in material applications?

A4: One study highlighted that 2APBA-containing hydrogels could be sensitive to oxygen. [] Specifically, a catechol cross-linked hydrogel exhibited reduced self-healing and stress relaxation after being exposed to oxygen. [] This suggests that environmental factors like oxygen levels might influence the long-term performance of 2APBA-based materials and need to be considered during material design and application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)